4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine
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Overview
Description
4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine is a heterocyclic compound that features a thiazole ring substituted with a naphthylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalen-1-ylmethylamine with a thioamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the naphthyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of naphthyl-substituted thiazole derivatives .
Scientific Research Applications
4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a probe for studying biological processes involving thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The naphthyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound features a triazole ring and has applications in medicinal chemistry.
5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione: Known for its anticancer activity.
Uniqueness
4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine is unique due to its specific combination of a thiazole ring and a naphthylmethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
820230-91-9 |
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Molecular Formula |
C15H14N2S |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
4-methyl-3-(naphthalen-1-ylmethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C15H14N2S/c1-11-10-18-15(16)17(11)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,10,16H,9H2,1H3 |
InChI Key |
JDHDSJVHERTUDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N)N1CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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